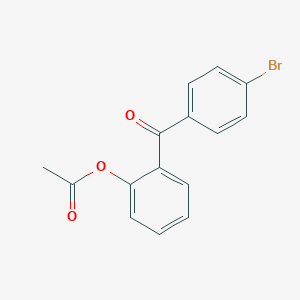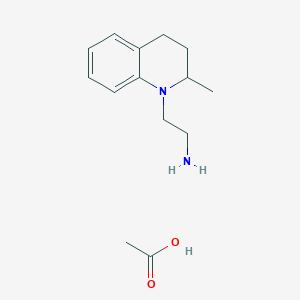
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of quinoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism Of Action
The exact mechanism of action of 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer progression.
Biochemical And Physiological Effects
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate in lab experiments is its high purity and stability. It can be easily synthesized under mild conditions and has a long shelf life. However, one of the limitations is its low solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for research on 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate. One area of interest is its potential use as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies are needed to investigate its potential as a chemotherapeutic agent for various types of cancer. Further research is also needed to understand its mechanism of action and identify potential targets for drug development.
In conclusion, 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is a promising compound with potential therapeutic properties. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate involves the reaction of 2-methyl-3,4-dihydroquinoline with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields a white crystalline solid with a high purity.
Scientific Research Applications
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the activation of immune cells, thereby reducing inflammation.
Another area of research is its anti-cancer properties. Studies have shown that 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate can induce apoptosis (cell death) in cancer cells and inhibit their proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
properties
CAS RN |
102259-71-2 |
|---|---|
Product Name |
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate |
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
acetic acid;2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine |
InChI |
InChI=1S/C12H18N2.C2H4O2/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13;1-2(3)4/h2-5,10H,6-9,13H2,1H3;1H3,(H,3,4) |
InChI Key |
RVUZYQTZWOCHAE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=CC=CC=C2N1CCN.CC(=O)O |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CCN.CC(=O)O |
synonyms |
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



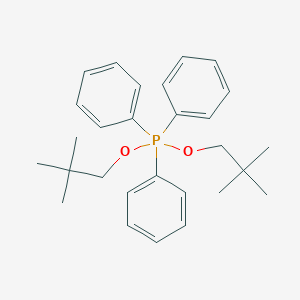
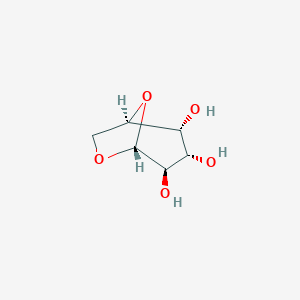
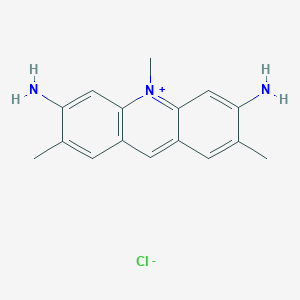
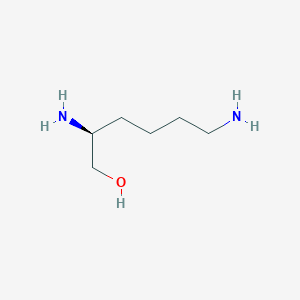
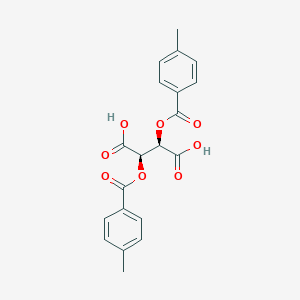
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
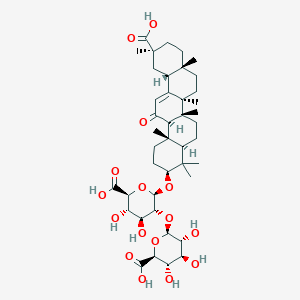
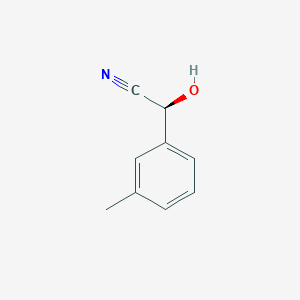
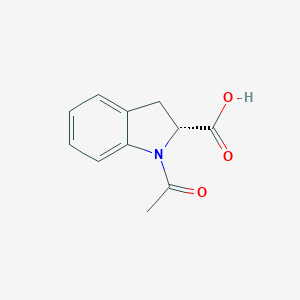
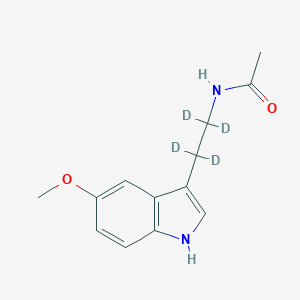
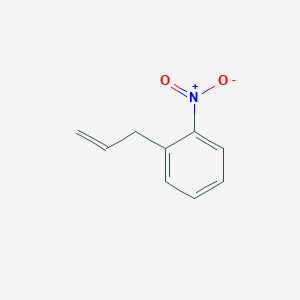
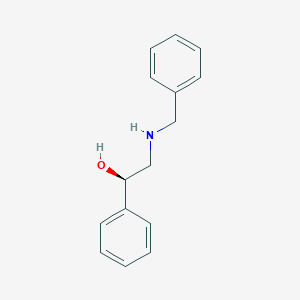
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
